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Compound of Interest

Compound Name:
2-Methoxy-6-

propoxybenzaldehyde

CAS No.: 385802-22-2

Cat. No.: B2454802

Get Quote

Executive Summary
2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2) is a 2,6-disubstituted benzaldehyde

derivative characterized by an asymmetric ether substitution pattern.[1][2][3] Unlike its

symmetric analog, 2,6-dimethoxybenzaldehyde (MP 96–98°C), the introduction of the propyl

chain disrupts crystal lattice packing, likely resulting in a lower melting point solid or viscous oil

at room temperature.

This guide provides a rigorous framework for determining the solubility profile of this

compound. Based on Hansen Solubility Parameters (HSP) and structural analysis, the

molecule exhibits a "biphilic" nature—possessing both a lipophilic propyl tail and a polar

benzaldehyde core. It is predicted to show high solubility in chlorinated solvents (DCM) and

aromatic hydrocarbons (Toluene), moderate-to-high solubility in polar aprotic solvents (THF,

Ethyl Acetate), and temperature-dependent solubility in alcohols (Ethanol, Methanol), making

the latter ideal candidates for recrystallization.

Chemical Profile & Structural Analysis[4]
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Property Data / Prediction Relevance to Solubility

Chemical Name
2-Methoxy-6-

propoxybenzaldehyde
Core solute identity

CAS Number 385802-22-2
Unique identifier for literature

search

Molecular Formula Used for molarity calculations

Molecular Weight 194.23 g/mol Conversion factor (g to mol)

LogP (Predicted) ~2.6 – 2.9
Indicates preference for

lipophilic solvents

H-Bond Acceptors 3 (Ether oxygens, Carbonyl)
Good interaction with protic

solvents (Alcohols)

H-Bond Donors 0
No self-association via H-

bonds; aprotic nature

Physical State Low-melting solid or Oil
Determines handling (weighing

vs. pipetting)

Structural Impact on Solvation
The 2,6-substitution pattern creates steric hindrance around the carbonyl group. This "ortho-

effect" can force the aldehyde group out of planarity with the benzene ring, potentially reducing

π-stacking interactions in the solid state.[1]

The Propoxy Group: Increases the dispersion force contribution (

), enhancing solubility in non-polar solvents (Hexane, Toluene) compared to the methoxy
analog.

The Aldehyde/Methoxy Groups: Provide sites for dipole-dipole interactions (

) and hydrogen bonding acceptance (

).[1]
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Theoretical Solubility Framework (Hansen
Parameters)
To scientifically select solvents without wasting material, we apply Hansen Solubility

Parameters (HSP). A solvent is likely to dissolve the solute if their parameters are similar (i.e.,

the "interaction radius"

is small).[4]

Estimated HSP for 2-Methoxy-6-propoxybenzaldehyde:

(Dispersion): ~18.5 MPa

(Due to aromatic ring + propyl chain)[1]

(Polarity): ~7.5 MPa

(Aldehyde + Ether dipoles)[1]

(H-Bonding): ~6.0 MPa

(Acceptor capability)[1]

Predicted Solvent Compatibility Table
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Solvent Class
Representative
Solvent

Predicted
Solubility

Mechanism Application

Chlorinated
Dichloromethane

(DCM)
Very High

Perfect match in

and

.[1]

Extraction /

Reaction

Aromatic Toluene High

Strong

and dispersion

interactions.[1]

Reaction (Reflux)

Esters Ethyl Acetate High

Dipole alignment;

good general

solvent.

Workup / Silica

Column

Ethers THF / MTBE High
Ether oxygen

interactions.
Reaction Solvent

Alcohols
Methanol /

Ethanol

Moderate (T-

dependent)

H-bonding

dominates; alkyl

chain reduces

solubility at low

T.

Crystallization

Alkanes
Hexane /

Heptane
Low

Lacks polarity to

overcome crystal

lattice energy.[1]

Anti-Solvent

Water Water Insoluble

Hydrophobic

effect dominates

(High LogP).

Washing

(Impurities)

Experimental Protocols
Protocol A: Visual Solubility Screening (Qualitative)
Use this rapid method to validate the predictions above with <50 mg of material.

Materials: 2 mL HPLC vials, micropipettes, vortex mixer. Procedure:
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Weigh 10 mg of 2-Methoxy-6-propoxybenzaldehyde into a clear vial.

Add 100 µL of the test solvent (Target conc: 100 mg/mL).

Vortex for 30 seconds.

Observation:

Clear Solution: High Solubility (>100 mg/mL).

Cloudy/Solid Remains: Add solvent in 100 µL increments until clear or 1 mL total is

reached.

If solid remains at 1 mL (<10 mg/mL), heat to boiling point (carefully) to check for

temperature dependence (potential for recrystallization).

Protocol B: Gravimetric Saturation Method
(Quantitative)
Use this for precise solubility curves required for process development.[1]

Saturation: Add excess solid to 5 mL of solvent in a sealed flask.

Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours.

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at

elevated temp).

Evaporation: Transfer a precise volume (e.g., 2 mL) of the filtrate to a pre-weighed dish.

Evaporate solvent under vacuum/nitrogen.

Calculation:

Decision Logic & Workflow Visualization
The following diagrams illustrate the logical flow for selecting solvents based on the intended

application (Reaction vs. Purification).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2454802/docs?utm_src=pdf-body#technical-guide-solubility-profiling-of-2-methoxy-6-propoxybenzaldehyde
https://www.bldpharm.com/products/1039948-89-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: Solvent Selection Decision Tree

Start: Define Application

Reaction Solvent Purification / Isolation

High Temp (>80°C)? Crystallization?

Chromatography?

Toluene / Xylene
(High Sol, High BP)

Yes

THF / Me-THF
(Good Sol, Mod BP)

No

Solvent/Anti-Solvent Pair Single Solvent (Temp Ramp)

EtOAc / Hexane
(Standard)

Eluent

Ethanol / IPA
(High Temp Coeff)

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal solvent system based on process

requirements (Reaction kinetics vs. Product purity).

Diagram 2: Solubility Determination Workflow
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Solid Sample
(2-Methoxy-6-propoxy...)

Visual Screen
(10 mg / 100 µL) Dissolved?

High Solubility
(>100 mg/mL)Yes

Add Solvent
(up to 1 mL)

No

Check Heat to BP
If >1mL & Solid

Dissolved Hot?

Crystallization
CandidateYes (Clear)

Poor Solvent
(<10 mg/mL)

No (Cloudy)

Click to download full resolution via product page

Caption: Step-by-step experimental workflow to categorize solvents as High Solubility,

Crystallization Candidates, or Anti-solvents.

Applications & Safety
Crystallization Strategy
Due to the asymmetry of 2-Methoxy-6-propoxybenzaldehyde, obtaining high-quality crystals

can be challenging compared to the dimethoxy analog.[1]

Recommended System:Ethanol/Water or Methanol/Water.

Rationale: The hydrophobic propoxy tail reduces water solubility significantly compared to

methoxy, creating a steep solubility curve when water is added as an anti-solvent to a hot

alcoholic solution.

Alternative:Hexane/Ethyl Acetate.[5] Dissolve in minimal hot Ethyl Acetate, then slowly add

Hexane until turbidity persists. Cool slowly.

Stability Warning
Benzaldehydes are prone to auto-oxidation to benzoic acids upon exposure to air.[1]

Protocol Adjustment: All solubility experiments should be performed using degassed solvents

and under an inert atmosphere (

or
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) if the data is to be used for long-term stability studies.

Check for Impurities: Before starting, verify the sample does not contain significant amounts

of 2-methoxy-6-propoxybenzoic acid, which has drastically different solubility (typically lower

in non-polar solvents, higher in basic aqueous media).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.bldpharm.com/products/52118-10-2.html
http://www.stenutz.eu/chem/hansen.php
http://www.orgsyn.org/demo.aspx?prep=V87p0001
https://www.sigmaaldrich.com/TW/zh/product/aldrich/292508
http://www.thegoodscentscompany.com/data/rw1166861.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB2134121_EN.htm
https://www.fishersci.ca/shop/products/2-6-dimethoxybenzaldehyde-98-thermo-scientific/aaa1220914
https://www.fishersci.ca/shop/products/2-6-dimethoxybenzaldehyde-98-thermo-scientific/aaa1220914
https://www.stevenabbott.co.uk/practical-adhesion/hsp.php
https://www.stevenabbott.co.uk/practical-adhesion/hsp.php
https://www.researchgate.net/publication/333097453_Synthesis_of_Substituted_Benzaldehydes_via_a_Two-Step_One-Pot_ReductionCross-Coupling_Procedure
https://patents.google.com/patent/CN114920634A/en
https://patents.google.com/patent/CN114920634A/en
https://www.benchchem.com/product/b2454802/docs#technical-guide-solubility-profiling-of-2-methoxy-6-propoxybenzaldehyde
https://www.benchchem.com/product/b2454802/docs#technical-guide-solubility-profiling-of-2-methoxy-6-propoxybenzaldehyde
https://www.benchchem.com/product/b2454802/docs#technical-guide-solubility-profiling-of-2-methoxy-6-propoxybenzaldehyde
https://www.benchchem.com/product/b2454802/docs#technical-guide-solubility-profiling-of-2-methoxy-6-propoxybenzaldehyde
https://www.benchchem.com/product/b2454802?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

